N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide
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Overview
Description
The compound “N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide” is a complex organic molecule. It is related to the compound INNO-406, which is a dual inhibitor of the Abl and Lyn protein tyrosine kinases . This compound has been studied for its potential in inhibiting these kinases .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step processes. While specific synthesis methods for this compound were not found, related compounds have been synthesized using various techniques. For instance, pyrrolidin-2-ones have been synthesized via a domino process involving the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Derivatives : This compound has been used in the synthesis of various novel chemical derivatives. For instance, Abdel‐Aziz et al. (2008) reported the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, exhibiting moderate effects against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Molecular Structure Analysis : Lu et al. (2004) studied the molecular structure of a compound closely related to N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide, focusing on its planar structure and hydrogen bond interactions (Lu, Qin, Zhu, & Yang, 2004).
Antimicrobial Activities
- Antimicrobial Properties : Abdel-rahman et al. (2002) synthesized new Pyridothienopyrimidines and Pyridothienotriazines derivatives, exhibiting in vitro antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Analytical Applications
- Nonaqueous Capillary Electrophoresis : Ye et al. (2012) utilized a related compound in nonaqueous capillary electrophoretic separation of pharmaceuticals, demonstrating its potential in analytical chemistry (Ye, Huang, Li, Xiang, & Xu, 2012).
Polymer Synthesis
- Synthesis of New Polyamides : Faghihi & Mozaffari (2008) reported the synthesis of new polyamides using a compound related to this compound, highlighting its use in creating novel polymers with specific thermal and solubility properties (Faghihi & Mozaffari, 2008).
Antitumor and Antioxidant Activities
- Antitumor and Antioxidant Synthesis : Bialy & Gouda (2011) synthesized new compounds using cyanoacetamide, demonstrating significant antioxidant activities, suggesting potential applications in cancer treatment (Bialy & Gouda, 2011).
Molecular Interaction Studies
- Molecular Interaction Analysis : Shim et al. (2002) explored the molecular interactions of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into receptor-ligand interactions (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Cytotoxic Activity Assessment
- Cytotoxic Activity of Derivatives : Deady et al. (2003) synthesized carboxamide derivatives exhibiting potent cytotoxic activities, suggesting potential applications in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. As with many chemicals, it could potentially be harmful if inhaled, swallowed, or if it comes into contact with the skin . Proper safety precautions should be taken when handling this compound.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-11-8-12(24-10-11)14(23)17-9-13-18-15(21(2)3)20-16(19-13)22-6-4-5-7-22/h8,10H,4-7,9H2,1-3H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDQWTIRTLIZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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